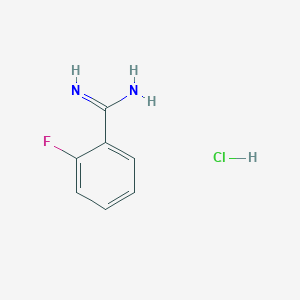

2-Fluorobenzamidine hydrochloride

描述

Contextualization within Amidine Chemistry Research

Amidines are a class of organic compounds characterized by the functional group R-C(=NH)NH2. This structural motif is considered a key pharmacophore in modern drug discovery due to its ability to participate in hydrogen bonding and its basic nature, which allows for interactions with biological targets such as enzymes and receptors. nih.gov The amidine group is a common structural element in a wide array of therapeutic agents, exhibiting antimicrobial, antiviral, and antiparasitic activities. nih.gov

Benzamidines, which feature a phenyl ring attached to the amidine group, are of particular interest. They are recognized as reversible inhibitors of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. nih.gov This inhibitory activity has made benzamidine (B55565) and its derivatives, including 2-Fluorobenzamidine (B1308543) hydrochloride, valuable tools in biochemical research and as starting points for the design of new drugs.

Significance of Fluorine Substitution in Benzamidine Frameworks

The introduction of a fluorine atom into a molecule can profoundly influence its physicochemical and biological properties. chemicalbook.com In the context of the benzamidine framework, the substitution of a hydrogen atom with a fluorine atom at the ortho-position (position 2) of the benzene (B151609) ring, as seen in 2-Fluorobenzamidine hydrochloride, imparts several key advantages.

Fluorine is the most electronegative element and is sterically similar to a hydrogen atom. chemicalbook.com Its presence can alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity to target proteins, improved membrane permeability, and a more favorable pharmacokinetic profile. mdpi.com Specifically, the fluorine atom in this compound can enhance its reactivity and selectivity, making it a more effective intermediate in the synthesis of bioactive molecules. nih.gov This strategic placement of fluorine is a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate. nih.gov

Historical Perspectives in this compound Research Trajectories

The development of this compound is intrinsically linked to the broader history of amidine synthesis and the rise of fluorine in medicinal chemistry. A foundational method for the synthesis of amidines is the Pinner reaction, first described by Adolf Pinner in 1877. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) to yield the corresponding amidine. This classical method has been a cornerstone for the preparation of various amidine compounds.

The deliberate incorporation of fluorine into drug molecules gained significant momentum in the mid-20th century. The unique properties conferred by fluorine led to the development of numerous successful fluorinated pharmaceuticals. Research into fluorinated benzamidines, including the 2-fluoro isomer, likely emerged from the convergence of these two fields: the established utility of the benzamidine scaffold as a protease inhibitor and the growing appreciation for the benefits of fluorination in drug design. While specific early research milestones for this compound are not extensively documented in readily available literature, its use as a research chemical has become more prominent in recent decades, coinciding with the increasing demand for novel fluorinated building blocks in drug discovery programs.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂ · HCl | nih.gov |

| Molecular Weight | 174.61 g/mol | nih.gov |

| Appearance | White to off-white solid | nih.gov |

| CAS Number | 57075-81-7 | nih.gov |

| PubChem CID | 4323059 |

Reported Inhibitory Activity of Related Benzamidine Compounds

It is important to note that specific inhibitory constants (Ki) for this compound are not widely published. The following table presents data for the parent compound, benzamidine, to illustrate the typical inhibitory profile of this class of compounds against various serine proteases.

| Enzyme | Inhibitory Constant (Ki) of Benzamidine | Source |

| Trypsin | 21 µM | nih.gov |

| Thrombin | 320 µM | nih.gov |

| Plasmin | Not specified | nih.gov |

| uPA (urokinase-type Plasminogen Activator) | 97 µM | nih.gov |

| Factor Xa | 110 µM | nih.gov |

| Tryptase | 20 µM | nih.gov |

| tPA (tissue-type Plasminogen Activator) | 750 µM | nih.gov |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDJPGDATCBGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471023 | |

| Record name | 2-Fluorobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57075-81-7 | |

| Record name | 2-Fluorobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-benzamidine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluorobenzamidine Hydrochloride

Advanced Synthetic Routes to 2-Fluorobenzamidine (B1308543) Hydrochloride

The preparation of 2-fluorobenzamidine hydrochloride can be achieved through several efficient synthetic pathways. These methods often involve the transformation of nitrile precursors and the use of powerful reagents to facilitate the desired chemical conversions.

Preparation via Nitrile Precursors

A primary and effective method for synthesizing this compound is through the use of 2-fluorobenzonitrile (B118710) as a starting material. google.comsigmaaldrich.comprepchem.comnih.gov This approach is favored due to the commercial availability and versatility of the nitrile precursor. google.comsigmaaldrich.com The conversion of the nitrile group (-CN) into an amidine group (-C(=NH)NH2) is a key transformation in this process. One common strategy involves the direct reaction of the nitrile with a suitable nucleophile, such as an amine, often in the presence of a catalyst or a strong base. nih.govgoogle.com

Another established method is the Pinner reaction, which proceeds through an imidate intermediate. nih.gov Although effective, this method can be lengthy and sometimes results in lower yields. nih.gov A more convenient, single-step approach involves the nucleophilic addition of lithium hexamethyldisilazane (B44280) (LiHMDS) to the nitrile, which forms a silylated amidine that can be subsequently converted to the amidine salt upon workup with hydrochloric acid. nih.gov

The synthesis of the 2-fluorobenzonitrile precursor itself can be accomplished through various means. One industrial method involves the reaction of saccharin (B28170) with phosphorus pentachloride to produce 2-cyanobenzenesulfonyl chloride, which is then reacted with an alkali metal fluoride (B91410). google.com Other methods include the fluorination of corresponding chloro-benzonitrile compounds at high temperatures and pressures. google.com

| Method | Key Reagents | Intermediate | Reference |

|---|---|---|---|

| Pinner Reaction | Alcohol, HCl | Imidate | nih.gov |

| LiHMDS Addition | LiHMDS, HCl | Silylated Amidine | nih.govnih.gov |

| Amidoxime Method | Hydroxylamine, Acetylation, Hydrogenolysis | Amidoxime, O-acetoxyamidoxime | nih.gov |

Utilization of Lithium Bis(trimethylsilyl)amide in Synthesis

Lithium bis(trimethylsilyl)amide, commonly known as LiHMDS, is a potent, sterically hindered, non-nucleophilic base that has found widespread use in organic synthesis. commonorganicchemistry.comwikipedia.orgchemicalbook.com It is particularly effective in the synthesis of amidines from nitriles. nih.govrsc.org The reaction involves the nucleophilic addition of LiHMDS to the carbon atom of the nitrile group. rsc.org This process is often carried out in an inert solvent such as tetrahydrofuran (B95107) (THF). nih.govscispace.com

The use of LiHMDS offers a direct and efficient one-pot procedure for the preparation of amidines. nih.gov Following the addition of LiHMDS to the nitrile, a silylated amidine intermediate is formed. This intermediate is then deprotected, typically by treatment with an acid like ethanolic HCl, to yield the final amidine hydrochloride salt. nih.gov This method is advantageous as it often leads to pure products with minimal need for extensive purification and can be performed under mild conditions. nih.govscispace.com

LiHMDS is commercially available as a solid or in solution and can also be prepared in situ by deprotonating bis(trimethylsilyl)amine with n-butyllithium. commonorganicchemistry.comwikipedia.orgscispace.com Its high reactivity and solubility in organic solvents make it a versatile reagent for various chemical transformations, including the synthesis of complex molecules. rsc.orgmdpi.com

Imidate Formation and Subsequent Amidation

The formation of an imidate intermediate provides an alternative pathway to synthesize amidines. nih.govnih.gov This method, often part of the classical Pinner reaction, involves the reaction of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride. nih.gov The resulting imidate, also known as an imino ether, can then be isolated and subsequently reacted with an amine to form the desired amidine.

More recent methodologies have explored the in-situ generation of imidoyl fluorides from ketoximes, which can then be readily converted to amidines by reaction with amines. nih.govrsc.org This approach offers a rapid and efficient synthesis of amidines under mild conditions. nih.gov The transformation of nitriles to other functional groups such as amides, amines, and tetrazoles underscores their versatility as synthetic precursors. thieme-connect.de

Derivatization Strategies for this compound Analogues

The core structure of this compound can be modified to create a wide range of analogues with potentially enhanced or novel properties. These derivatization strategies often focus on introducing complex aromatic and heterocyclic moieties.

Synthesis of Novel Fluoroaryl-Bichalcophene Derivatives

A significant area of research involves the synthesis of fluoroaryl-bichalcophene derivatives of 2-fluorobenzamidine. nih.govnih.govnih.gov These compounds are typically prepared by first synthesizing the corresponding fluoroaryl-bichalcophene nitrile precursor. This is often achieved through a Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. nih.govnih.gov

For instance, a bromo-substituted fluorobenzonitrile can be coupled with a stannylated chalcophene (such as furan (B31954) or thiophene) to form the bichalcophene fluorobenzonitrile. nih.govnih.gov This nitrile is then converted to the final amidine derivative using methods such as the LiHMDS addition followed by acidic workup. nih.govnih.gov These synthetic efforts have led to the creation of a series of monocationic fluoroaryl-bichalcophenes. nih.gov

| Compound Name | Starting Materials for Stille Coupling | Final Conversion Step | Reference |

|---|---|---|---|

| Bichalcophene fluorobenzamidines (5a-e) | Bromo compounds (3a-c) and 2-(tri-n-butylstannyl)furan or analogues | Reaction with LiN(TMS)2 followed by de-protection with ethanolic HCl | nih.govnih.gov |

Development of Bithienyl and Terthiophene Fluorobenzamidine Derivatives

Expanding on the theme of heterocyclic derivatization, researchers have developed bithienyl and terthiophene analogues of 2-fluorobenzamidine. nih.gov The synthesis of these compounds follows a similar logic, beginning with the preparation of the corresponding nitrile precursors.

For example, a terthiophene derivative can be synthesized by a Stille coupling reaction between a bromo-bithienyl fluorobenzonitrile and 2-tributyltin thiophene. nih.gov The resulting terthienyl fluorobenzonitrile is then converted to the amidine hydrochloride salt by treatment with hydrogen chloride in ethanol. nih.gov This modular approach allows for the systematic construction of increasingly complex polycyclic aromatic systems attached to the fluorobenzamidine core. nih.gov

Functionalization for Targeted Biological Activity

This compound serves as a pivotal starting material in the synthesis of targeted therapeutic agents, primarily due to the strategic importance of the benzamidine (B55565) moiety. The amidine group is a strong basic group and is typically protonated at physiological pH, allowing it to act as a bioisostere for the guanidinium (B1211019) group of arginine. This feature enables it to form strong salt bridges with negatively charged residues, such as aspartate or glutamate, in the active sites of enzymes.

This characteristic is extensively exploited in the design of inhibitors for serine proteases, a class of enzymes crucial in various physiological processes, including blood coagulation. Key targets include thrombin and Factor Xa. The basic amidine group of the inhibitor docks into the S1 specificity pocket of these proteases, which contains a key aspartate residue (Asp189), leading to potent and selective inhibition. The fluorine atom on the benzene (B151609) ring is used to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of the drug candidate. nih.govnih.gov

Functionalization typically involves N-acylation or N-alkylation of a precursor aniline (B41778) that is later converted to the benzamidine, or by constructing heterocyclic systems onto the benzamidine core. For instance, the synthesis of complex heterocyclic structures, which are common in modern drugs, often utilizes benzamidine derivatives as key building blocks. nih.govnih.gov The table below illustrates representative functionalizations of the 2-fluorobenzamidine scaffold to achieve targeted biological activity.

| Starting Scaffold | Functionalization Reaction | Resulting Compound Class | Biological Target | Rationale for Functionalization |

| 2-Fluorobenzamidine | Coupling with substituted glycine (B1666218) derivatives and subsequent cyclization | Benzimidazole-based structures | Thrombin, Factor Xa | To construct a rigid heterocyclic core that correctly orients the amidine group for insertion into the enzyme's S1 pocket and provides additional binding interactions. nih.govgoogle.com |

| 2-Fluorobenzamidine | Acylation with activated carboxylic acids | N-Acylbenzamidine derivatives | Serine Proteases | To add substituents that occupy other binding pockets (e.g., S2, S3, S4) of the target enzyme, enhancing potency and selectivity. nih.gov |

| 2-Fluorobenzamidine | Incorporation into peptide mimics | Peptidomimetic inhibitors | Thrombin | To mimic the natural peptide substrate of the enzyme, where the benzamidine replaces the P1 arginine residue. nih.gov |

Catalytic Applications and Reagent Roles in Organic Synthesis

While derivatives of benzamidine, such as chiral guanidines, have been developed as powerful organocatalysts, the primary role of this compound in organic synthesis is not as a catalyst but as a fundamental building block. google.comnih.gov Its utility lies in its bifunctional nature: the reactive amidine group and the fluorinated phenyl ring, which can be further modified.

It serves as a key reagent in the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.govnih.gov A prominent example of its application as a critical intermediate is in the synthesis of direct oral anticoagulants like Dabigatran. In several patented synthetic routes, a precursor cyano compound is converted to the amidine in a late-stage step using reagents like ammonium (B1175870) carbonate after activation with HCl. google.comasianpubs.orgnewdrugapprovals.org The use of this compound as a starting material would represent a more direct approach to incorporating the essential fluorobenzamidine pharmacophore.

The compound's value as a reagent stems from its ability to participate in cyclization and condensation reactions to form various heterocyclic systems, including:

Benzimidazoles: Reaction with α-amino acids or their derivatives. newdrugapprovals.org

Pyrimidines: Condensation with 1,3-dicarbonyl compounds.

Triazoles: Cyclization reactions involving hydrazine (B178648) derivatives.

These transformations underscore its importance as a versatile reagent for accessing a wide range of biologically active chemical structures.

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is governed by the interplay of its three main components: the aromatic ring, the ortho-fluoro substituent, and the amidinium hydrochloride group.

Acid-Base Properties and Hydrolysis: The amidine functional group is strongly basic, with the pKa of the conjugate acid of benzamidine being approximately 11.6. The ortho-fluoro substituent, being electron-withdrawing through its inductive effect (-I), is expected to decrease the basicity of the amidine group, thus lowering the pKa of the 2-fluorobenzamidinium ion compared to the unsubstituted analogue. This modulation of pKa can be critical for biological activity and membrane permeability. nih.gov The hydrochloride salt is a stable, water-soluble form of the compound. rsc.org

Like other amidines, 2-fluorobenzamidine is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-fluorobenzamide (B1203369) and ammonia (B1221849). Kinetic studies on related N-substituted benzamides in strong acid show that the reaction often proceeds through a unimolecular mechanism involving the N-protonated substrate. rsc.org The rate of this hydrolysis is sensitive to the electronic nature of substituents on the aromatic ring.

Reactivity of the Aromatic Ring: The amidinium group is a strongly deactivating, meta-directing substituent due to its positive charge and electron-withdrawing nature. Conversely, the fluorine atom is a deactivating but ortho-, para-directing substituent. The combined effect of these groups makes the aromatic ring generally electron-poor and less susceptible to electrophilic aromatic substitution.

However, the electron-deficient nature of the ring, enhanced by the amidinium group, coupled with the presence of a halogen, makes 2-fluorobenzamidine a candidate for Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (fluorine). The fluorine atom is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens (F > Cl > Br > I). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. The amidinium group would strongly stabilize such an intermediate, particularly if the nucleophilic attack occurs at the C1 position, displacing the fluoride.

Reaction Mechanism Summary:

| Reaction Type | Mechanism | Key Features |

| Hydrolysis | Acid-catalyzed (A-1 type) or base-catalyzed | Proceeds via protonation of the amidine nitrogen, followed by nucleophilic attack of water and subsequent breakdown. The rate is pH-dependent. nih.govrsc.org |

| Acid-Base Reaction | Proton transfer | The amidine group is protonated to form a stable amidinium salt. The pKa is influenced by the ortho-fluoro substituent. |

| Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | Nucleophilic attack on the fluorine-bearing carbon, forming a stabilized Meisenheimer intermediate, followed by the elimination of the fluoride ion. Favored by the electron-withdrawing amidinium group. |

Biological and Biomedical Research Applications of 2 Fluorobenzamidine Hydrochloride

Enzyme and Receptor Interaction Studies

Research into the biological activity of 2-Fluorobenzamidine (B1308543) hydrochloride and its derivatives has explored their potential as modulators of various enzymes and receptors. The benzamidine (B55565) and benzamide (B126) scaffolds, particularly when substituted with fluorine, are known to interact with several key biological targets.

Serine Protease Inhibition Mechanisms

While specific studies on the serine protease inhibition mechanism of 2-Fluorobenzamidine hydrochloride are not extensively detailed in the available literature, the parent compound, benzamidine hydrochloride, is a well-known competitive inhibitor of trypsin-like serine proteases. It is commonly used in protein purification to prevent degradation by these enzymes. medchemexpress.combio-world.com The inhibitory activity of benzamidine extends to a range of serine proteases, including tryptase, trypsin, urokinase plasminogen activator (uPA), Factor Xa, and thrombin. medchemexpress.com

The general mechanism for serine protease inhibition by benzamidine involves the positively charged amidinium group mimicking the natural substrate's side chain (like arginine or lysine) and binding to the enzyme's specificity pocket, which typically contains a negatively charged residue such as aspartate. This interaction blocks the substrate from accessing the active site. The catalytic triad (B1167595) (Ser-His-Asp) of the protease is central to its function, and inhibitors like benzamidine prevent this triad from performing catalysis. nih.gov

Derivatives of benzamidine have also been investigated as serine protease inhibitors. For instance, a tetra-benzamidine derivative, TAPP-Br, has been shown to inhibit the growth of human colon carcinoma cell lines, a process potentially linked to its serine protease inhibitory action. nih.gov Given that the addition of a fluorine atom can significantly alter a molecule's electronic properties and binding affinities, it is hypothesized that this compound also acts as a serine protease inhibitor, though specific kinetic data and detailed mechanisms for this particular compound are not prominently documented.

Table 1: Inhibition Constants (Ki) of Benzamidine Hydrochloride for Various Serine Proteases

| Serine Protease | Ki (μM) |

|---|---|

| Tryptase | 20 |

| Trypsin | 21 |

| uPA | 97 |

| Factor Xa | 110 |

| Thrombin | 320 |

| tPA | 750 |

Data sourced from studies on the parent compound, Benzamidine hydrochloride. medchemexpress.com

Modulation of Other Enzyme Activities

The benzamide scaffold, closely related to benzamidine, is found in a variety of enzyme inhibitors. Research on derivatives indicates that this chemical class can modulate the activity of enzymes beyond serine proteases.

For example, various 2-anilinobenzamide (B173500) derivatives have been designed and evaluated as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in cell metabolism and aging. nih.gov In other research, N-2-(phenylamino) benzamide derivatives were developed as dual inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to inflammation, and Topoisomerase I (Topo I), an enzyme critical for DNA replication and a target for anticancer drugs. acgpubs.org These findings highlight the versatility of the benzamide structure in targeting different enzyme active sites.

While direct studies on this compound's effect on these specific enzymes are scarce, the existing research on related fluorinated and non-fluorinated benzamides suggests a potential for broader enzymatic modulation. The fluorine substituent can enhance binding affinity and metabolic stability, making fluorinated compounds potentially potent enzyme inhibitors. nih.gov

Receptor Binding Affinity and Selectivity

The introduction of fluorine into benzamide structures has been a successful strategy in developing ligands with high affinity and selectivity for specific receptors, particularly in the central nervous system. Studies have shown that fluorinated benzamides can act as high-affinity ligands for dopamine (B1211576) D2 receptors. nih.gov

For instance, a series of 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides were synthesized and found to be potent inhibitors of [3H]spiperone binding to the D2 receptor. nih.gov Another fluorinated benzamide, [3H]NCQ 115, was developed as a highly selective ligand for dopamine D2 receptors, binding with a very high affinity (Ki = 147 pM). nih.gov This research underscores that the fluorinated benzamide motif is a privileged structure for achieving high affinity and selectivity at certain G-protein coupled receptors. Although specific data on this compound is not available, these findings suggest that it or its derivatives could be valuable tools for investigating receptor binding.

Antimicrobial Activity Research

Fluorinated compounds are of significant interest in the development of new antimicrobial agents due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. nih.gov

Efficacy against Multi-Drug Resistant Microorganisms

The challenge of multi-drug resistant (MDR) bacteria has spurred research into novel chemical scaffolds. dovepress.com Fluorinated benzimidazole (B57391) derivatives, which are structurally related to benzamidines, have demonstrated good antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov In some cases, the presence of a fluorine atom on the phenyl ring of benzimidazole derivatives increases their antimicrobial activity compared to unsubstituted parent compounds. nih.govdovepress.com

Specifically, research into difluorobenzamide derivatives has shown them to be potent antimicrobials against methicillin-resistant Staphylococcus aureus (MRSA). These compounds were found to target the FtsZ protein, which is essential for bacterial cell division. Similarly, other studies have shown that fluorobenzoylthiosemicarbazides are active against MRSA clinical isolates with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL.

Inhibition Zone Analysis in Microbiological Assays

Inhibition zone analysis is a standard method used to assess the antimicrobial activity of a compound. researchgate.net In this assay, a disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The plate is incubated, and the diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured. nih.gov

Table 2: Example Inhibition Zone Data for Related Compound Classes

| Compound Class | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Benzyl (B1604629) Bromide Derivative (1b) | S. pyogenes | 15 |

| Benzyl Bromide Derivative (1c) | S. aureus | 9 |

| Benzyl Bromide Derivative (1a) | E. freundii | 7 |

| Fluorinated Bichalcophene (MA-1156) | S. aureus (MDR) | 15 |

Data sourced from studies on related compound classes to provide context for potential activity. researchgate.net

Anti-inflammatory Property Investigations

Benzamidine derivatives are a class of compounds recognized for their potential anti-inflammatory properties. nih.gov While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available research, it has been identified as a compound that has been studied for its anti-inflammatory effects. nih.gov The broader family of benzamidine derivatives has been shown to inhibit virus-induced inflammation, suggesting a potential mechanism of action for compounds within this class. nih.gov

Research into structurally related fluorinated compounds further supports the anti-inflammatory potential of this molecular scaffold. For instance, a series of synthesized substituted fluorobenzimidazoles demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema assay. nih.gov Certain compounds in this series showed potent inhibition of edema, comparable to the standard anti-inflammatory drug ibuprofen. nih.gov Another study on a novel fluorophenyl benzimidazole (FPD) in hypertensive rats showed that the compound could restore levels of pro- and anti-inflammatory cytokines, highlighting the role of the fluorinated phenyl moiety in modulating inflammatory responses. mdpi.com These findings suggest that the fluorine substitution on the benzamidine or related benzimidazole core is a key feature for exploring anti-inflammatory agents.

Anticancer Research and Antitumor Potentials

The fluorobenzamidine scaffold is an area of interest in the development of new anticancer agents. Research has focused on synthesizing and evaluating derivatives for their ability to inhibit cancer cell growth and proliferation.

The cytotoxic potential of derivatives of this compound has been evaluated against various human cancer cell lines. A notable example is a novel Bithiophene-Fluorobenzamidine (BFB) derivative, which was assessed for its antiproliferative activity against HCT-116 colon cancer cells. nih.gov The study found that this derivative exhibited strong antiproliferative effects. nih.gov

The mechanism of its antitumor action was linked to the induction of apoptosis through both extrinsic and intrinsic pathways. BFB was found to upregulate FasL, TRAL, p53, and caspase-8, which are key components of the extrinsic apoptotic pathway. nih.gov Simultaneously, it downregulated the anti-apoptotic proteins Bcl-2 and survivin, promoting the intrinsic apoptotic pathway. nih.gov In an in vivo model of dimethylhydrazine-induced colorectal cancer in rats, the BFB derivative was shown to decrease tumor incidence, multiplicity, and size. nih.gov

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Bithiophene-Fluorobenzamidine (BFB) | HCT-116 (Colon Cancer) | Strong Antiproliferative | ~0.3 µg/mL |

The prevention of mutations induced by chemical mutagens is a key strategy in cancer prevention. Compounds with antimutagenic properties are of significant interest in oncology research. The mechanisms by which antimutagens can act are varied; they may directly inactivate mutagens, inhibit their metabolic activation, or block their interaction with DNA. mdpi.com While specific studies focusing exclusively on the antimutagenic activity of this compound are not detailed in the available literature, research on related chemical structures provides some insights. The antimutagenic potential of certain compounds has been attributed to their antioxidant activity or their ability to interfere with the enzymes responsible for activating pro-mutagens. mdpi.com For example, the Ames test is a common method used to evaluate the mutagenic and antimutagenic potential of chemical substances by measuring the rate of reversion mutations in specific strains of Salmonella typhimurium. mdpi.comed.ac.uk

Applications in Drug Discovery and Pharmaceutical Development

This compound is a versatile compound in the field of medicinal chemistry, primarily valued for its role as a synthetic intermediate.

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. nih.gov Its chemical structure, featuring both a fluorine atom and an amidine group, allows it to be used in a variety of chemical reactions to create diverse molecular scaffolds. nih.gov It is frequently employed as a key intermediate in the development of molecules targeting the central nervous system and in the design of enzyme inhibitors. nih.govnih.gov The presence of the fluorine atom can modulate the molecule's biological activity, metabolic stability, and binding affinity to protein targets, making it a valuable component in medicinal chemistry. nih.gov

The use of this compound as a synthetic building block has facilitated the development of novel therapeutic agents, particularly in the area of kinase inhibitors. nih.govnih.gov Kinases are a critical class of enzymes that are often dysregulated in diseases like cancer, making them important drug targets. ed.ac.uk The benzamide structure, which is related to benzamidine, is a core component of several successful kinase inhibitors. nih.gov For example, derivatives of 3-substituted benzamides have been identified as highly potent inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia. nih.gov

Furthermore, the synthesis of derivatives from related structures has led to the discovery of selective inhibitors for other kinases, such as germinal center kinase (Gck). nih.gov The strategic use of intermediates like this compound allows for the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties, which is a fundamental process in modern drug discovery. rsc.org

Targeting Diseases of the Central Nervous System

Extensive searches of scientific databases and research publications did not yield any specific studies that have investigated the use of this compound as a therapeutic agent or a research tool for diseases affecting the central nervous system (CNS). The existing body of research on CNS therapeutics is vast and covers a wide array of molecular scaffolds and chemical entities. However, this compound does not appear to be a compound of significant focus in published studies related to neurodegenerative diseases such as Alzheimer's or Parkinson's disease, nor in research concerning other CNS disorders.

General research into fluorinated molecules has shown that the inclusion of fluorine can modulate the physicochemical properties of compounds, potentially enhancing blood-brain barrier permeability, a critical factor for CNS-acting drugs. Despite this general principle, specific evidence for the application of this particular compound in CNS research is currently lacking in the available literature.

Diagnostic Assay Development

Similarly, a thorough review of the literature did not uncover any instances of this compound being utilized in the development of diagnostic assays. The development of diagnostic tools, including biochemical and molecular assays, is a critical area of biomedical research. These assays often rely on specific interactions between a target molecule and a chemical probe or reagent.

While benzamidine and its derivatives are known to interact with certain enzymes, there is no specific, published evidence to suggest that this compound has been employed as a component in any diagnostic assay for the detection or monitoring of disease. Research in this area is active and constantly evolving; however, based on the currently accessible scientific record, the role of this specific compound in diagnostic assay development remains undocumented.

Mechanistic and Theoretical Investigations

Elucidation of Biological Mechanisms of Action

Benzamidine (B55565) and its derivatives are recognized primarily as protease inhibitors, a class of molecules that reversibly or irreversibly bind to the active site of protease enzymes. These enzymes are crucial in numerous physiological and pathological processes, including digestion, blood coagulation, and viral replication. The fundamental mechanism of action for benzamidine-based compounds involves the positively charged amidinium group, which mimics the side chain of arginine. This allows the molecule to fit into the specificity pocket of the enzyme's active site, thereby blocking the access of the natural substrate.

While specific studies detailing the complete biological mechanism of 2-Fluorobenzamidine (B1308543) hydrochloride are not extensively available, the action of closely related benzamidine derivatives has been well-documented. For instance, a broad series of benzamidine derivatives were assessed for their ability to inhibit acrosin, a serine protease essential for fertilization. nih.gov All tested compounds demonstrated inhibitory activity, with the amidino group being a key pharmacophore for binding. nih.gov The introduction of various substituents onto the benzamidine scaffold modulates this binding affinity and selectivity for different proteases. The fluorine atom in 2-Fluorobenzamidine hydrochloride, due to its high electronegativity, is expected to influence the electronic properties of the aromatic ring and the pKa of the amidine group, which in turn affects its interaction with target enzymes.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. For benzamidine derivatives, SAR investigations have revealed key structural features that govern their inhibitory effects.

Impact of Halogen Substituents on Activity and Selectivity

The nature and position of halogen substituents on the phenyl ring of benzamidine derivatives have a profound impact on their biological activity. Halogens like fluorine, chlorine, and iodine can alter a molecule's lipophilicity, electronic distribution, and conformation, thereby influencing its ability to interact with biological targets.

In a comprehensive study of 52 benzamidine derivatives as acrosin inhibitors, it was found that all were more potent than the parent benzamidine molecule. nih.gov Notably, the presence of iodine atoms at the 2 and 6 positions, combined with other substitutions, resulted in a compound with a Ki value of 4.5 x 10⁻⁸ M, a significant increase in potency compared to benzamidine's Ki of 4.0 x 10⁻⁶ M. nih.gov This highlights the substantial effect of halogenation.

Generally, the introduction of halogens can lead to more potent compounds. For example, in the development of glycine (B1666218) antagonists, the addition of a chlorine atom to the lead compound, kynurenic acid, increased its potency 70-fold, and further addition of an iodine atom resulted in a 1000-fold increase in potency. drugdesign.org This enhancement is often attributed to favorable electronic effects and improved interactions with the receptor site. drugdesign.org Similarly, for EGF-R kinase inhibitors based on a 4-anilinoquinazoline (B1210976) pharmacophore, substituting the anilino group with halogen atoms led to very potent compounds due to favorable steric interactions within a hydrophobic region of the ATP binding domain. drugdesign.org

The fluorine atom in the ortho-position of this compound is particularly interesting. Fluorine is the most electronegative element and can form strong hydrogen bonds, which may contribute to enhanced binding affinity with a target protein. Its small size means it can often be substituted for hydrogen without causing significant steric hindrance.

Table 1: Impact of Halogenation on Inhibitory Activity of Selected Compound Classes

| Compound Class | Lead Compound | Halogenated Derivative | Fold Increase in Potency | Reference |

| Glycine Antagonists | Kynurenic Acid | 7-Chloro-kynurenic acid | 70 | drugdesign.org |

| Glycine Antagonists | Kynurenic Acid | 7-Chloro-5-iodo-kynurenic acid | 1000 | drugdesign.org |

| Acrosin Inhibitors | Benzamidine (Ki = 4.0 x 10⁻⁶ M) | α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene (Ki = 4.5 x 10⁻⁸ M) | ~89 | nih.gov |

This table is for illustrative purposes based on the provided search results for related compound classes.

Conformational Analysis and Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis helps to understand the preferred spatial arrangement of atoms, which in turn dictates how the molecule fits into a binding site. For this compound, the ortho-fluoro substituent can influence the conformation of the molecule.

In a related example, the conformational analysis of 1,2-difluoroethane (B1293797) shows that despite strong dipole-dipole repulsion between the fluorine atoms, the gauche conformation is more stable than the staggered (anti) conformation. youtube.com This stability is explained by hyperconjugation—a stabilizing interaction between the filled C-H sigma bonding orbital on one carbon and the empty C-F sigma-star anti-bonding orbital on the adjacent carbon. youtube.com The high electronegativity of the fluorine atom is key to this effect. youtube.com

A similar intramolecular interaction might occur in 2-Fluorobenzamidine, where the fluorine atom could influence the orientation of the amidine group relative to the phenyl ring. This preferred conformation would be crucial for molecular recognition by the target enzyme's active site. Molecular docking studies on other benzamide (B126) derivatives have shown that these compounds can bind to both the catalytic and peripheral sites of enzymes like acetylcholinesterase, with their specific binding mode determining their inhibitory activity. researchgate.net

Adsorption Mechanism in Corrosion Inhibition Applications

Beyond biological applications, benzamidine derivatives are effective corrosion inhibitors for various metals in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Electrochemical Adsorption Studies

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are powerful tools for studying corrosion inhibition mechanisms. PDP studies can determine whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. For many heterocyclic inhibitors, including benzimidazole (B57391) derivatives, they often function as mixed-type inhibitors, suppressing both reactions. researchgate.netscielo.br

EIS measurements provide information about the resistance of the protective film formed on the metal surface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor indicate the formation of an adsorptive layer. Studies on various organic inhibitors show that inhibition efficiency increases with inhibitor concentration, up to an optimal point. nih.govresearchgate.net

The adsorption of these inhibitor molecules onto the metal surface is often found to follow a specific adsorption isotherm, such as the Langmuir isotherm. researchgate.netscielo.brnih.gov The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. By fitting experimental data to this isotherm, thermodynamic parameters like the standard Gibbs free energy of adsorption (ΔG°ads) can be calculated. A negative value for ΔG°ads indicates a spontaneous adsorption process. The magnitude of this value can suggest the type of adsorption: values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). researchgate.net Many effective inhibitors exhibit a combination of both physisorption and chemisorption. scielo.brnih.govresearchgate.net

Table 2: Electrochemical and Adsorption Data for Related Corrosion Inhibitors

| Inhibitor | Metal/Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | ΔG°ads (kJ/mol) | Reference |

| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel / 1 M HCl | 87.09 | Langmuir | - | nih.gov |

| 2-Fluorophenyl-2,5-dithiohydrazodicarbonamide | Copper / 3.5% NaCl | 99.2 | Langmuir | -35.4 | researchgate.net |

| Oxethazaine | Mild Steel / 1 M HCl | >90 (from graph) | Langmuir | - | scielo.br |

Surface Science Investigations

Surface science techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective film. Scanning Electron Microscopy (SEM) can visually compare the morphology of a metal surface with and without the inhibitor, showing a smoother, less damaged surface in the presence of an effective inhibitor. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) can confirm the presence of the inhibitor on the surface by detecting its constituent elements and functional groups. researchgate.netnih.gov For inhibitors like this compound, XPS could detect the presence of nitrogen, carbon, and fluorine atoms on the metal surface, confirming its adsorption. The binding mechanism often involves the heteroatoms (like nitrogen in the amidine group) and the π-electrons of the aromatic ring, which can coordinate with the vacant d-orbitals of the metal atoms. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement these experimental findings. nih.gov These computational methods can predict the most stable adsorption orientation of the inhibitor molecule on the metal surface and identify the atoms that serve as the primary adsorption sites, which are often the heteroatoms with high electron density. nih.gov

Advanced Analytical Methodologies in 2 Fluorobenzamidine Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of 2-Fluorobenzamidine (B1308543) hydrochloride. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. chemcd.comnih.gov For 2-Fluorobenzamidine hydrochloride, NMR spectra would confirm the presence and positions of the fluorine atom on the benzene (B151609) ring and the arrangement of protons in the amidine group and the aromatic system. chemicalbook.comchemicalbook.com The disappearance of certain proton signals, such as the >NH2+ group in the piperazinium ring of a similar compound, can confirm its non-ionized form in a composite structure. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching in the amidine group, C-N stretching, C=N stretching, and vibrations associated with the fluorinated benzene ring. chemcd.commdpi.com

Mass Spectrometry (MS) : Mass spectrometry measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of this compound and can provide information about its elemental composition through high-resolution mass analysis. chemcd.comnih.gov Fragmentation patterns observed in the mass spectrum can further help to confirm the compound's structure.

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| 1H NMR | Chemical environment of hydrogen atoms | Signals for aromatic protons (complex pattern due to fluorine coupling), and protons of the amidine group (NH and NH2). chemicalbook.comchemicalbook.com |

| 13C NMR | Carbon framework of the molecule | Distinct signals for each carbon atom, including the C-F carbon and the amidinium carbon. chemcd.com |

| IR Spectroscopy | Presence of functional groups | Characteristic peaks for N-H, C-H (aromatic), C=N, and C-F bonds. mdpi.comnist.gov |

| Mass Spectrometry | Molecular weight and fragmentation | A molecular ion peak corresponding to the mass of the protonated molecule [M+H]+ and fragment ions. chemcd.comnih.gov |

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various samples. mdpi.com These methods are critical for quality control and for ensuring the reliability of research data.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound. nih.gov A typical HPLC method involves:

Stationary Phase : A reversed-phase column, such as a C18, is commonly used. nih.gov

Mobile Phase : A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Ion-pairing agents, such as hexanesulfonic acid, can be added to the mobile phase to improve the retention and peak shape of polar, charged analytes like benzamidines. nih.gov

Detection : Ultraviolet (UV) detection is standard, with the wavelength set to an absorption maximum of the compound to ensure high sensitivity. nih.gov

The method is validated to be specific, linear, accurate, and robust, with the relative standard deviation typically below 2%. researchgate.netnih.gov This ensures that the method can reliably determine the purity of the compound and quantify it in complex mixtures. thermofisher.com

Table 2: Typical HPLC Parameters for Analysis of Benzamidine (B55565) Derivatives

| Parameter | Description | Example |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm particle size | Grace Altima C18 (250 mm x 4.6 mm) researchgate.net |

| Mobile Phase | Acetonitrile/Buffered Aqueous Solution | Acetonitrile and a solution of sodium perchlorate (B79767) adjusted to an acidic pH. researchgate.net |

| Flow Rate | Isocratic or Gradient | 1.0 mL/min. nih.gov |

| Detection | UV-Vis Detector | 210-260 nm range. nih.gov |

| Internal Standard | A structurally similar compound | Tizanidine has been used for similar compounds. nih.gov |

Electrochemical Techniques for Performance Evaluation

Electrochemical techniques can be employed to study the interfacial properties and redox behavior of this compound, which is particularly relevant for its application in biosensors or as a corrosion inhibitor.

Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion inhibition properties of a compound. While specific data for this compound is not prevalent, the method involves varying the potential of a metal electrode immersed in a corrosive solution (with and without the inhibitor) and measuring the resulting current. The resulting polarization curve provides key parameters like corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the compound would indicate its effectiveness as a corrosion inhibitor, likely due to its adsorption onto the metal surface, forming a protective layer.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the properties of an electrode-solution interface. researchgate.net It works by applying a small sinusoidal AC voltage at various frequencies and measuring the resulting current to determine the system's impedance. nih.gov

In the context of this compound research, EIS could be used to:

Study Binding Events : If a target enzyme or receptor for this compound is immobilized on an electrode surface, the binding of the compound can alter the interfacial properties (capacitance and charge-transfer resistance). This change in impedance can be measured by EIS, providing a label-free method for detecting and quantifying the interaction. nih.gov

Evaluate Protective Coatings : Similar to PDP, EIS can be used to assess the performance of the compound as a component in a protective coating on a metal surface. The impedance data, often represented as a Nyquist plot, can reveal the resistance and capacitance of the coating, offering insights into its integrity and protective capabilities.

Table 3: Hypothetical EIS Application for Studying Ligand-Protein Interaction

| Step | Procedure | Expected Outcome |

|---|---|---|

| 1. Electrode Functionalization | Immobilize a target protein (e.g., a specific protease) onto a gold or carbon electrode. | A baseline impedance spectrum is recorded. |

| 2. Incubation | Introduce a solution containing this compound to the electrode. | The compound binds to the immobilized protein. |

| 3. EIS Measurement | Record the impedance spectrum after incubation. nih.gov | An increase in charge-transfer resistance (Rct) is observed, indicating that the bound ligand impedes electron transfer at the surface. |

| 4. Data Analysis | Model the impedance data using an equivalent circuit. | The change in Rct can be correlated to the concentration of this compound, allowing for quantitative analysis of the binding affinity. |

Biochemical Assays for Functional Studies

To investigate the biological activity of this compound, biochemical assays are essential. Given that benzamidine derivatives are known to be inhibitors of serine proteases (like trypsin), enzyme inhibition assays are a primary tool for functional characterization. nih.govchemimpex.com

A typical enzyme inhibition assay involves measuring the activity of a target enzyme in the presence and absence of the inhibitor. nih.gov For example, a fluorescence-based assay can be used:

The enzyme is mixed with a fluorogenic substrate, which is a non-fluorescent molecule that becomes fluorescent upon being cleaved by the enzyme.

The rate of the increase in fluorescence is measured over time, which corresponds to the rate of the enzymatic reaction.

The experiment is repeated with various concentrations of this compound added to the mixture.

The concentration of the inhibitor that reduces the enzyme's activity by 50% is determined and reported as the IC50 value. nih.gov

This IC50 value is a critical measure of the inhibitor's potency and is used to compare its effectiveness against other compounds. nih.gov

Table 4: Components of a Fluorescence-Based Enzyme Inhibition Assay

| Component | Role in the Assay | Example |

|---|---|---|

| Enzyme | The biological target of the inhibitor. | Trypsin, Thrombin, or other serine proteases. |

| Inhibitor | The compound being tested. | This compound. |

| Substrate | A molecule that is converted by the enzyme to produce a measurable signal. | 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) for neuraminidase. nih.gov |

| Buffer | Maintains a constant pH and provides optimal conditions for the enzyme. | Tris-HCl or phosphate (B84403) buffer at physiological pH. |

| Detection Instrument | Measures the signal generated by the reaction. | A fluorescence plate reader. |

Future Research Directions and Potential Applications

Exploration of New Biological Targets

The established activity of 2-Fluorobenzamidine (B1308543) hydrochloride as an inhibitor of certain enzymes and receptors provides a strong basis for exploring a wider range of biological targets. guidechem.com Future research will likely focus on a systematic screening of this compound against various enzyme families and receptor types implicated in disease.

Computational, or in silico, methods are poised to play a pivotal role in this exploratory phase. By employing techniques such as molecular docking and similarity profiling, researchers can predict the binding affinity of 2-Fluorobenzamidine hydrochloride to a multitude of protein targets. f1000research.com This approach allows for the rapid and cost-effective identification of promising candidates for further experimental validation. For instance, screening against kinases, proteases, and G-protein coupled receptors (GPCRs) that are known to be dysregulated in various diseases could reveal novel mechanisms of action and therapeutic opportunities.

Furthermore, investigating its potential as an inhibitor for targets in infectious disease pathways, such as bacterial or viral enzymes, represents a significant area of interest. The known antimicrobial properties of similar compounds suggest that this compound could be a valuable lead in the development of new anti-infective agents. guidechem.com

Table 1: Potential Biological Target Classes for this compound

Rational Design of Next-Generation Derivatives

Building upon the core structure of this compound, the rational design of next-generation derivatives offers a promising avenue for enhancing potency, selectivity, and pharmacokinetic properties. nih.gov This approach involves making targeted chemical modifications to the parent molecule to optimize its interaction with a specific biological target. nih.gov

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new derivatives. By systematically altering different parts of the this compound molecule—such as the position and nature of substituents on the phenyl ring or modifications to the amidine group—researchers can elucidate the key structural features required for potent biological activity. nih.gov For example, the introduction of different functional groups could improve binding affinity, increase metabolic stability, or modulate solubility.

Computational modeling will again be a critical tool, allowing for the in silico prediction of how these structural changes will affect the compound's interaction with its target. researchgate.net This predictive power helps to prioritize the synthesis of the most promising derivatives, thereby streamlining the drug discovery process.

Expansion into Novel Therapeutic Areas

While initial research has highlighted the potential of this compound in areas such as inflammation and infectious diseases, its versatile structure suggests that its therapeutic applications could be much broader. guidechem.com Future investigations should aim to explore its efficacy in other disease contexts.

One such area of significant interest is oncology. The benzamide (B126) scaffold is a common feature in a number of anti-cancer agents, and derivatives of this compound could be designed to target specific pathways involved in tumor growth and proliferation. researchgate.net For instance, research into related benzamide compounds has shown activity against colon cancer. researchgate.net

Another potential therapeutic area is neurodegenerative diseases. The development of inhibitors for beta-amyloid aggregation, a key pathological hallmark of Alzheimer's disease, has been a focus of research involving similar chemical structures. nih.gov Exploring the ability of this compound derivatives to modulate protein aggregation or other neurological targets could open up new avenues for the treatment of these devastating conditions.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Green Chemistry Approaches in Synthesis

As the applications of this compound and its derivatives expand, so too will the need for efficient and environmentally sustainable synthetic methods. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. dovepress.com

Future research in this area will likely focus on developing novel synthetic routes to this compound that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient. rsc.org This could involve the use of catalytic methods, which often offer higher selectivity and efficiency compared to traditional stoichiometric reactions. rsc.org

The development of continuous flow synthesis methods also presents a significant opportunity for the greener production of this compound. nih.gov Flow chemistry can offer improved safety, better process control, and higher yields compared to batch processing, making it an attractive approach for larger-scale synthesis. nih.gov Furthermore, the exploration of bio-catalytic methods, using enzymes to perform specific chemical transformations, could offer a highly sustainable and selective route to this compound and its derivatives.

常见问题

Q. What are the recommended methods for synthesizing 2-fluorobenzamidine hydrochloride, and how can purity be validated?

The synthesis of this compound typically involves multi-step organic reactions, such as amidination of 2-fluorobenzonitrile derivatives under acidic conditions. For example, analogs like 4-(2,2′-bifuran-5-yl)-2-fluorobenzamidine hydrochloride (structurally similar) were synthesized via condensation reactions, yielding a 65% product with melting point 277°C–278.5°C . To validate purity, High-Performance Liquid Chromatography (HPLC) is recommended, using parameters like a C18 column, phosphate-methanol mobile phase (70:30), UV detection at 207 nm, and flow rate of 1 mL/min. Calibration curves (linear range: 1.09–10.90 μg/mL) and recovery tests (RSD <1.3%) ensure accuracy .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Proton NMR (e.g., DMSO-d6 solvent) identifies aromatic protons and exchangeable NH/NH2 groups (e.g., δ 9.43 ppm for amidine protons) .

- Infrared Spectroscopy (IR) : Peaks at 3360–3193 cm⁻¹ (NH/NH2 stretching) and 1679 cm⁻¹ (C=N stretching) confirm functional groups .

- Mass Spectrometry (MS) : Electron ionization (EI) provides molecular ion peaks (e.g., m/z 270 for M⁺) and fragmentation patterns .

- Elemental Analysis : Validates empirical formulas (e.g., C 58.73%, H 3.94%, N 9.13%) .

Q. How should this compound be stored to ensure stability?

Store aliquoted stock solutions in tightly sealed vials at 4°C, avoiding repeated freeze-thaw cycles. Stability data for related amidine hydrochlorides suggest degradation within 1 month if improperly stored . For solid forms, desiccate at room temperature, shielded from light and moisture .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell type, incubation time) or impurities. To resolve this:

- Standardize Assays : Use reference compounds (e.g., Vimirogant hydrochloride, a structurally distinct RORγt inhibitor with IC50 = 17 nM) to calibrate activity measurements .

- Purity Verification : Re-analyze batches via HPLC and elemental analysis to exclude degradation products .

- Control Experiments : Include negative controls (e.g., solvent-only) and validate target specificity using selectivity panels (e.g., >1000-fold selectivity against related isoforms) .

Q. What strategies optimize the selectivity of this compound in enzymatic assays?

- Structural Modifications : Introduce substituents at the benzamidine moiety to enhance steric or electronic complementarity with the target’s active site. For example, fluorination at the 2-position may reduce off-target interactions due to increased electronegativity .

- Kinetic Studies : Measure inhibition constants (Ki) under varied pH and temperature conditions to identify optimal selectivity windows .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify key residues for interaction .

Q. How do structural modifications at the 2-fluorobenzamidine moiety influence binding affinity?

Modifications such as halogenation (e.g., bromine at the 4-position) or heterocyclic fusion (e.g., bifuran groups) alter hydrophobicity and π-π stacking interactions. For instance, 4-(2,2′-bifuran-5-yl)-2-fluorobenzamidine showed enhanced binding due to extended conjugation, as evidenced by NMR and MS data . Comparative studies with analogs (e.g., 4-bromo-2-fluorobenzylamine hydrochloride) can quantify these effects .

Q. What computational methods predict the interaction mechanisms of this compound with target proteins?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanoseconds to assess stability and binding energy (e.g., GROMACS software) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at the active site, particularly for fluorinated groups .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Experimental Design : Follow guidelines for rigorous hypothesis testing, including power analysis and blinding, as outlined in human subjects research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。